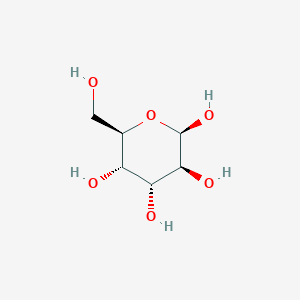

beta-D-altropyranose

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5+,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-DGPNFKTASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7283-10-5 | |

| Record name | beta-D-Altropyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007283105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-D-ALTROPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN4MRR6TBH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Conformational Landscape of β-D-Altropyranose in Solution: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Altrose, a C3 epimer of D-allose, is a rare aldohexose that, despite its infrequent natural occurrence, holds significant interest in medicinal chemistry and drug development due to its unique stereochemistry. The conformational flexibility of the altropyranose ring is a key determinant of its biological activity and its interactions with enzymes and receptors. Unlike the more rigid and well-studied glucose, the altropyranose scaffold is known to exhibit significant conformational heterogeneity in solution, primarily existing in a dynamic equilibrium between the 4C1 and 1C4 chair conformations. This technical guide provides a comprehensive analysis of the conformational behavior of β-D-altropyranose in solution, integrating experimental data with computational methodologies to offer a detailed understanding of its structural landscape.

Conformational Equilibrium of β-D-Altropyranose

The pyranose ring of β-D-altropyranose is not static but rather exists as an equilibrium of different conformers. The principal contributors to this equilibrium are the two chair conformations, 4C1 and 1C4, with potential minor contributions from various boat and skew-boat forms. The relative populations of these conformers are dictated by a delicate balance of steric and electronic effects, including the anomeric effect, and are sensitive to the solvent environment.

In the solid state, X-ray crystallographic studies have shown that β-D-altrose adopts a 4C1 chair conformation. However, in solution, the low energetic barrier to ring inversion allows for a dynamic equilibrium between multiple conformational states. This flexibility is a critical aspect of its chemical reactivity and biological function.

Caption: Conformational equilibrium of β-D-altropyranose between the 4C1 and 1C4 chair forms.

Quantitative Conformational Analysis

The determination of the relative populations of the different conformers of β-D-altropyranose in solution relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of vicinal proton-proton coupling constants (3JHH). These coupling constants are related to the dihedral angle between the coupled protons through the Karplus equation. By measuring the full set of 3JHH values around the pyranose ring, it is possible to deduce the average conformation and, in cases of conformational equilibria, the populations of the contributing conformers.

Computational chemistry provides a powerful complementary approach. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be used to calculate the relative energies of different conformers and to predict theoretical J-coupling constants for each conformation. Comparison of these theoretical values with experimental data allows for a more robust determination of the conformational landscape.

Table 1: Experimental and Theoretical Conformational Data for β-D-Altropyranose

| Parameter | 4C1 Conformer (Calculated) | 1C4 Conformer (Calculated) | Experimental (in D2O) |

| Population (%) | Data not available | Data not available | Data not available |

| 3JH1,H2 (Hz) | ~1-3 | ~8-10 | Data not available |

| 3JH2,H3 (Hz) | ~3-5 | ~1-3 | Data not available |

| 3JH3,H4 (Hz) | ~3-5 | ~8-10 | Data not available |

| 3JH4,H5 (Hz) | ~8-10 | ~1-3 | Data not available |

| 3JH5,H6a (Hz) | Dependent on hydroxymethyl rotamer | Dependent on hydroxymethyl rotamer | Data not available |

| 3JH5,H6b (Hz) | Dependent on hydroxymethyl rotamer | Dependent on hydroxymethyl rotamer | Data not available |

| Relative Energy (kcal/mol) | Data not available | Data not available | - |

Experimental and Computational Protocols

A rigorous conformational analysis of β-D-altropyranose involves a synergistic application of experimental NMR spectroscopy and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary experimental technique for elucidating the solution conformation of carbohydrates is high-resolution NMR spectroscopy.

Protocol for 1D and 2D NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of β-D-altropyranose in 0.5-0.7 mL of high-purity deuterated solvent (e.g., D2O, DMSO-d6) in a 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a high-resolution 1D 1H NMR spectrum to observe the overall signal dispersion and to measure chemical shifts and coupling constants where possible.

-

Perform a series of 2D NMR experiments for complete resonance assignment:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons (2JHH and 3JHH).

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of the pyranose ring).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached 13C nucleus.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing through-space distance constraints.

-

-

-

Data Processing and Analysis:

-

Process the acquired data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction.

-

Assign all proton and carbon resonances using the combination of 1D and 2D spectra.

-

Extract the vicinal proton-proton coupling constants (3JHH) from the 1D spectrum or from cross-peaks in high-resolution 2D spectra.

-

Caption: Workflow for NMR-based conformational analysis of β-D-altropyranose.

Computational Chemistry

Computational methods are indispensable for interpreting experimental NMR data and for providing a more detailed picture of the conformational landscape.

Protocol for Molecular Dynamics (MD) Simulations:

-

System Setup:

-

Generate the initial 3D structures of the 4C1 and 1C4 conformers of β-D-altropyranose using a molecular builder.

-

Choose an appropriate force field for carbohydrates (e.g., GLYCAM, CHARMM36m).

-

Solvate the molecule in a periodic box of a suitable water model (e.g., TIP3P, SPC/E).

-

Add counter-ions to neutralize the system if necessary.

-

-

Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable contacts in the initial setup.

-

Equilibration:

-

Perform a short simulation under the NVT (constant number of particles, volume, and temperature) ensemble to bring the system to the desired temperature.

-

Perform a subsequent simulation under the NPT (constant number of particles, pressure, and temperature) ensemble to adjust the density of the system.

-

-

Production Run: Run a long MD simulation (typically on the order of nanoseconds to microseconds) to sample the conformational space of the molecule.

-

Analysis:

-

Analyze the trajectory to determine the populations of the different conformers by monitoring key dihedral angles.

-

Calculate theoretical J-coupling constants from the MD trajectory using specialized software and compare them with experimental values.

-

Analyze the hydrogen bonding network and solvation patterns around the molecule.

-

Caption: General workflow for molecular dynamics simulation of β-D-altropyranose.

Conclusion

The conformational analysis of β-D-altropyranose in solution reveals a molecule with significant flexibility, existing as a dynamic equilibrium of multiple conformers, primarily the 4C1 and 1C4 chairs. While a definitive quantitative determination of the conformational populations is hampered by the lack of a complete set of experimental J-coupling constants in the literature, the combined application of NMR spectroscopy and computational modeling provides a powerful framework for characterizing its conformational landscape. A thorough understanding of this dynamic behavior is crucial for rationalizing its biological activity and for the design of novel carbohydrate-based therapeutics. Further experimental studies to determine a complete set of J-coupling constants for β-D-altropyranose in various solvents are highly encouraged to provide a more precise and quantitative picture of its conformational preferences.

The Scarcity of a Stereoisomer: A Technical Guide to the Elusive beta-D-Altrophyranose

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Concepts of beta-D-Altrophyranose's Natural Occurrence and Isolation.

Executive Summary

D-Altrose, a C-3 epimer of mannose, is a rare aldohexose sugar. Its pyranose form, specifically beta-D-altropyranose, is not known to occur in nature, rendering the concept of its "natural occurrence and isolation" a subject of clarification rather than a documented reality. Scientific literature widely regards D-altrose as an "unnatural monosaccharide".[1][2] While its enantiomer, L-altrose, has been isolated from the bacterium Butyrivibrio fibrisolvens, D-altrose has not been found in any natural source to date.[1] This guide, therefore, pivots to provide a comprehensive overview of the synthetic routes that enable the preparation and subsequent isolation of D-altrose, which exists in equilibrium with its various isomers, including this compound, in solution. Furthermore, this document details the analytical methodologies required for its identification and quantification, critical for any investigation into its potential, albeit yet undiscovered, natural presence.

Natural Occurrence: A Notable Absence

Current scientific understanding indicates a lack of evidence for the natural occurrence of D-altrose. Extensive searches of natural product databases and the broader scientific literature have not yielded any confirmed sources of this monosaccharide. The term "rare sugar" aptly describes its status, as it is not a component of common metabolic or structural pathways in plants, animals, or microorganisms.[3] The only naturally occurring form of altrose that has been identified is L-altrose, which was isolated from strains of the bacterium Butyrivibrio fibrisolvens.[1][4] This fundamental absence of D-altrose in nature necessitates a focus on synthetic methods for its production and study.

Synthesis and "Isolation": A Practical Approach

Given the lack of natural sources, the "isolation" of D-altrose is effectively a purification step following its chemical synthesis. One documented method involves the hydrolysis of a precursor molecule, 1,6-anhydro-β-D-altropyranose (also known as D-altrosan).[5]

Experimental Protocol: Hydrolysis of 1,6-anhydro-β-D-altropyranose to D-Altrose

This protocol is adapted from a patented synthetic method.

Objective: To hydrolyze the 1,6-anhydro bond of D-altrosan to yield D-altrose.

Materials:

-

1,6-anhydro-β-D-altropyranose (D-altrosan)

-

1N Hydrochloric acid (HCl)

-

Dioxane

-

Anion exchange resin (e.g., hydroxyl ion type Amberlite IRA-410)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus and appropriate solvent system

Procedure:

-

Dissolve 1.62 g (10.0 mmol) of 1,6-anhydro-β-D-altropyranose in 100 ml of 1N hydrochloric acid.

-

Add 50 ml of dioxane to the solution.

-

Stir the solution continuously for 5 hours at 100°C.

-

Monitor the reaction progress by thin-layer chromatography to observe the conversion of the starting material to the product.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture by passing it through a column packed with an anion exchange resin (hydroxyl ion type).

-

Remove the solvent by distillation under reduced pressure using a rotary evaporator.

-

The resulting product will be a mixture containing D-altrose. Further purification by chromatography may be required to isolate D-altrose from any remaining starting material or byproducts.

Expected Outcome: The final product is D-altrose, which in solution exists as an equilibrium mixture of its furanose and pyranose anomers, including alpha- and this compound.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of D-altrose and its pyranose forms.

| Property | D-Altrose (General) | alpha-D-Altropyranose | This compound |

| CAS Number | 1990-29-0 | 7282-80-6 | 7283-10-5 |

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | C₆H₁₂O₆ |

| Molecular Weight | 180.16 g/mol | 180.16 g/mol | 180.16 g/mol |

| Physical Description | Colorless to off-white crystalline solid[2] | - | - |

| Melting Point | 103-105 °C[1][2] | - | - |

| Solubility | Soluble in water, practically insoluble in methanol[1][2] | - | - |

| Specific Rotation [α]D | +32.6° (in water, at equilibrium)[2] | - | - |

| IUPAC Name | (2S,3R,4R)-2,3,4,5,6-Pentahydroxyhexanal[2] | (2S,3S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol[6] | (2R,3S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol[7] |

Analytical Methodologies for Identification and Quantification

The identification and quantification of D-altrose, and by extension its anomers, in any sample would rely on established chromatographic and spectrometric techniques used for carbohydrate analysis. The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

-

Detection Methods:

-

Refractive Index (RI) Detection: A universal detector for sugars, but with lower sensitivity and not suitable for gradient elution.

-

Evaporative Light Scattering Detection (ELSD): More sensitive than RI detection and compatible with gradient elution, but provides a non-linear response.

-

Pulsed Amperometric Detection (PAD): A highly sensitive and specific method for carbohydrates when coupled with high-performance anion-exchange chromatography (HPAEC).

-

-

Typical Columns: Amine-bonded silica (B1680970) columns, ligand-exchange columns, or specialized carbohydrate analysis columns.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: This technique requires derivatization of the non-volatile sugar into a volatile compound (e.g., through oximation and silylation). The derivatized sugar is then separated by gas chromatography and detected by mass spectrometry, which provides structural information.

-

Advantages: High sensitivity and selectivity, providing both qualitative and quantitative data.

-

Disadvantages: Requires a derivatization step, which can be time-consuming.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Principle: Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.

-

Advantages: High sensitivity and selectivity, does not typically require derivatization, and can provide structural information through tandem MS (MS/MS).

-

Considerations: Requires careful method development to achieve good chromatographic separation and efficient ionization of the sugar molecules.

Visualization of Synthetic Workflow

As no natural signaling pathways involving this compound are known, the following diagram illustrates the synthetic workflow for the preparation of D-altrose.

Caption: Synthetic workflow for the preparation of D-altrose via hydrolysis.

Conclusion

References

- 1. Altrose - Wikipedia [en.wikipedia.org]

- 2. D-Altrose - general description and application - Georganics [georganics.sk]

- 3. The rare sugar d-allose acts as a triggering molecule of rice defence via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biologyonline.com [biologyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. alpha-D-Altropyranose | C6H12O6 | CID 7098663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C6H12O6 | CID 448702 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of Crystalline β-D-Altrose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Altrose is an aldohexose sugar, classified as a "rare sugar" due to its limited abundance in nature. It is a C-3 epimer of D-mannose.[1][2] The crystalline form of its β-anomer, β-D-altropyranose, possesses distinct structural and chemical characteristics that make it a molecule of interest in glycobiology and as a chiral building block for the synthesis of novel therapeutic agents and other biologically active compounds.[2][3] Understanding its fundamental physical and chemical properties is crucial for its application in research and development.

This technical guide provides an in-depth overview of the core properties of crystalline β-D-altrose, detailed experimental protocols for its characterization, and a summary of its structural data.

Chemical and Structural Properties

Molecular Structure and Conformation

In its crystalline state, β-D-altrose adopts a pyranose (six-membered) ring structure. X-ray diffraction studies have definitively shown that the aldopyranose ring exists in a 4C1 chair conformation.[4][5] The anomeric hydroxyl group (at the C-1 position) is in an equatorial orientation, which defines the molecule as the β-anomer.[4][5] This specific conformation influences its reactivity and interactions with biological systems.

In the crystal lattice, the molecule is stabilized by an extensive network of intermolecular hydrogen bonds. All hydroxyl groups function as both donors and acceptors, resulting in the formation of two independent O—H⋯O—H⋯ helices that extend along the z-axis of the crystal.[4][5]

Identification and Nomenclature

The key identifiers and chemical nomenclature for β-D-altrose are summarized in the table below.

| Property | Value | Reference(s) |

| Systematic Name | (2R,3S,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | [4][5] |

| IUPAC Name | (2R,3S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | [6] |

| Common Names | β-D-Altrose, beta-D-Altrose, β-D-Altropyranose | [6] |

| Molecular Formula | C₆H₁₂O₆ | [4][6] |

| Molar Mass | 180.16 g/mol | [4][6] |

| CAS Number | 7283-10-5 | [6] |

Physical Properties

The physical and crystallographic properties of β-D-altrose have been well-characterized. This data is essential for material handling, purification, and analytical method development.

Appearance, Solubility, and Thermal Properties

Crystalline D-altrose is typically a white to off-white powder.[2] It is soluble in water and practically insoluble in methanol.[1][2] This differential solubility is often exploited for crystallization.

Optical Activity and Mutarotation

When dissolved in an aqueous solution, β-D-altrose, like other reducing sugars, undergoes mutarotation.[7][8] This process involves the interconversion between the α and β anomers via the open-chain aldehyde form until an equilibrium is reached.[8][9] The specific rotation of a freshly prepared solution of a pure anomer will change over time to a final, constant value.[8][10] The equilibrium specific rotation for D-altrose in water has been reported as [α]D +32.6° .[2]

Summary of Physical and Crystallographic Data

The quantitative physical properties of crystalline β-D-altrose are summarized below.

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline solid/powder | [2][11] |

| Melting Point | 103-108 °C | [2][11] |

| Solubility | Soluble in water, practically insoluble in methanol | [1][2] |

| Specific Rotation (Equilibrium) | [α]D = +32.6° (in water) | [2] |

| Crystal System | Trigonal | [4][5] |

| Space Group | P3₂ | [4][5] |

| Cell Dimensions | a = 7.1749 (13) Å, c = 12.7415 (15) Å | [4][5] |

| Unit Cell Volume | 568.04 (16) ų | [4][5] |

| Molecules per Unit Cell (Z) | 3 | [4][5] |

| Calculated Density | 1.580 Mg/m³ | [4] |

Experimental Protocols

Obtaining high-quality crystals and characterizing their structure are fundamental steps in the study of β-D-altrose. The following sections detail the methodologies for these critical procedures.

Protocol for Crystallization

High-quality single crystals suitable for X-ray diffraction can be obtained using several methods. The slow evaporation technique is well-documented for β-D-altrose.

Method: Slow Evaporation

-

Preparation of Solution: Prepare a near-saturated solution by dissolving approximately 20 mg of high-purity D-altrose in 4 mL of distilled water.[4][5] Ensure the altrose is fully dissolved with gentle agitation.

-

Filtration: Filter the solution through a 0.22 µm syringe filter into a clean crystallization vessel (e.g., a small beaker or vial) to remove any particulate impurities that could act as unwanted nucleation sites.

-

Evaporation: Cover the vessel with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the perforations.

-

Incubation: Place the vessel in a vibration-free environment at a constant temperature, such as 293 K (20 °C).[4][5]

-

Crystal Growth and Harvesting: Monitor the vessel daily. Suitable crystals, typically appearing within several days to a week, can be carefully harvested from the mother liquor using a cryo-loop or fine forceps.

Protocol for Single-Crystal X-ray Diffraction

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

-

Crystal Mounting: A single, high-quality crystal (ideally >0.1 mm in all dimensions) is carefully selected and mounted on a goniometer head, often using a cryo-loop and flash-cooling with liquid nitrogen to protect it from radiation damage.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A focused beam of monochromatic X-rays (e.g., Cu Kα radiation, λ = 1.5418 Å) is directed at the crystal.[4][5] As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the thousands of measured reflections are integrated and corrected for experimental factors.

-

Structure Solution and Refinement: The "phase problem" is solved using computational methods (e.g., direct methods with software like SHELXS) to generate an initial electron density map.[4] An atomic model is built into this map and then refined using least-squares techniques (e.g., with SHELXL) to achieve the best possible fit between the calculated and observed diffraction data.[4] The final refined structure provides precise atomic coordinates, bond lengths, and bond angles.

Biological Context

D-Altrose is considered an unnatural monosaccharide, meaning it is not commonly found in metabolic pathways of most organisms.[1][12] While its direct biological roles are still an area of active research, its stereoisomer D-allose (B117823) has demonstrated a range of biological activities, including anti-inflammatory, anti-oxidative, and immunosuppressant effects.[12][13] The unique stereochemistry of D-altrose makes it a valuable tool for probing carbohydrate-protein interactions and for use in the stereospecific synthesis of complex molecules.[3]

References

- 1. Altrose Clinisciences [clinisciences.com]

- 2. D-Altrose - general description and application - Georganics [georganics.sk]

- 3. CAS 1990-29-0: D-altrose | CymitQuimica [cymitquimica.com]

- 4. β-d-Altrose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. beta-D-altropyranose | C6H12O6 | CID 448702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Mutarotation of aldoses: Getting a deeper knowledge of a classic equilibrium enabled by computational analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Page loading... [wap.guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. The rare sugar d-allose acts as a triggering molecule of rice defence via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

The Enigma of D-Altrose: A Technical Guide to a Rare Sugar's Biological Profile

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Altrose, a rare aldohexose, represents a frontier in monosaccharide research. As a C-3 epimer of D-mannose, its unique stereochemistry suggests the potential for distinct biological activities. However, a comprehensive review of the current scientific literature reveals a significant gap in our understanding of its specific biological functions and metabolic pathways. This technical guide synthesizes the limited available information on D-altrose and, in light of the scarcity of data, presents a detailed overview of the closely related and more extensively studied rare sugar, D-allose (B117823), as an illustrative model. This comparative approach aims to provide researchers with a framework for investigating D-altrose, highlighting potential avenues of inquiry and established experimental methodologies.

D-Altrose: Current State of Knowledge

D-Altrose is an unnatural monosaccharide that is soluble in water.[1][2] Its presence has been noted in some bacteria, which suggests the existence of specialized metabolic pathways, though these are not yet well understood.[1] Research on D-altrose has been limited, primarily focusing on its chemical synthesis and its role as a precursor for other compounds.[2]

D-Allose: An Illustrative Paradigm for a Rare Sugar

To provide a practical guide for the investigation of rare sugars like D-altrose, we turn to its C-3 epimer, D-allose. D-allose has garnered significant scientific interest for its diverse biological activities, and a considerable body of research exists detailing its metabolic fate and mechanisms of action.[3][4][5][6] The following sections on D-allose are intended to serve as a comprehensive example of the type of in-depth analysis that is currently lacking for D-altrose.

Biological Functions of D-Allose

D-Allose has been demonstrated to possess a range of physiological effects, making it a molecule of interest for therapeutic development. These functions include:

-

Anti-inflammatory and Immunosuppressive Effects: D-allose has shown potential in modulating immune responses.

-

Anti-proliferative Activity: It has been observed to inhibit the growth of certain cancer cell lines.[7]

-

Antioxidant Properties: D-allose can mitigate oxidative stress by scavenging reactive oxygen species (ROS).[8]

-

Regulation of Plant Growth and Defense: In plants, D-allose can influence growth and induce defense mechanisms against pathogens.[9][10]

Metabolic Pathways of D-Allose

Unlike its abundant epimer D-glucose, D-allose is not readily metabolized for energy in most organisms.[7] However, it can be transported into cells and phosphorylated by hexokinases to form D-allose-6-phosphate. This phosphorylation is a critical step for many of its biological activities. In some microorganisms, D-allose can be further metabolized and incorporated into the glycolytic pathway.[10]

Quantitative Data for D-Allose

The following table summarizes key quantitative data related to the biological activity of D-allose from various studies. This serves as an example of the types of data that are crucial for understanding the biological profile of a rare sugar.

| Parameter | Organism/Cell Line | Value/Effect | Reference |

| Enzyme Kinetics | |||

| Hexokinase Activity | Rice | D-allose is phosphorylated by hexokinase. | --INVALID-LINK-- |

| Cellular Effects | |||

| Inhibition of Cell Growth | LLC cells | Dose-dependent inhibition of cell growth. | [7] |

| Induction of Autophagy | LLC cells | Increased expression of LC3-II and p62. | [7] |

| ROS Scavenging | Neuro2A cells | Attenuated D-glucose-dependent ROS generation. | --INVALID-LINK-- |

| Plant Biology | |||

| Induction of Resistance | Rice | 5 mM D-allose induces resistance to X. oryzae. | --INVALID-LINK-- |

| Inhibition of Leaf Elongation | Rice | D-allose inhibits gibberellin-dependent responses. | [9][10] |

Experimental Protocols for Studying D-Allose

Detailed methodologies are essential for reproducible research. The following are examples of experimental protocols that have been used to investigate the biological functions of D-allose.

Protocol 1: Assay for D-Allose Phosphorylation by Hexokinase

-

Objective: To determine if D-allose is a substrate for hexokinase.

-

Methodology:

-

Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, NADP⁺, glucose-6-phosphate dehydrogenase, and the hexokinase enzyme.

-

Initiate the reaction by adding D-allose or D-glucose (as a positive control) to the mixture.

-

Monitor the production of NADPH at 340 nm using a spectrophotometer. The rate of NADPH production is proportional to the rate of hexose (B10828440) phosphorylation.

-

Vary the concentration of D-allose to determine kinetic parameters such as Kₘ and Vₘₐₓ.

-

Protocol 2: Cell Viability Assay

-

Objective: To assess the effect of D-allose on the proliferation of cancer cells.

-

Methodology:

-

Seed Lewis lung carcinoma (LLC) cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of D-allose for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Solubilize the formazan (B1609692) crystals with DMSO.

-

Measure the absorbance at 570 nm to determine cell viability relative to untreated controls.

-

Protocol 3: Analysis of Autophagy Induction

-

Objective: To determine if D-allose induces autophagy in cancer cells.

-

Methodology:

-

Treat LLC cells with D-allose for 48 hours.

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Perform Western blotting using primary antibodies against LC3 and p62.

-

Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the protein bands. An increase in the LC3-II/LC3-I ratio and p62 levels is indicative of autophagy induction.

-

Signaling Pathways and Experimental Workflows for D-Allose

Visualizing complex biological processes is crucial for understanding their underlying mechanisms. The following diagrams, created using the DOT language, illustrate a signaling pathway and an experimental workflow related to D-allose research.

Future Directions for D-Altrose Research

The significant progress made in understanding D-allose provides a clear roadmap for future investigations into D-altrose. Key research priorities should include:

-

Screening for Biological Activity: A broad-based screening approach is necessary to identify potential biological effects of D-altrose across various cell types and disease models.

-

Metabolic Fate and Transport: Elucidating how D-altrose is transported into cells and whether it is metabolized is a fundamental first step. This includes investigating its potential as a substrate for hexokinases and other sugar-metabolizing enzymes.

-

Mechanism of Action Studies: Should biological activities be identified, detailed mechanistic studies will be required to understand the underlying signaling pathways and molecular targets.

-

Toxicology and Safety Assessment: A thorough evaluation of the safety profile of D-altrose is essential before it can be considered for any therapeutic or nutraceutical application.

Conclusion

While D-altrose remains a largely unexplored rare sugar, its structural similarity to other biologically active monosaccharides suggests a potential for novel physiological effects. The comprehensive framework provided here for the study of D-allose offers a valuable resource for researchers embarking on the investigation of D-altrose. By applying these established methodologies and approaches, the scientific community can begin to unravel the biological functions and metabolic pathways of this enigmatic sugar, potentially unlocking new opportunities in drug development and biotechnology.

References

- 1. Glucose - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Metabolic Pathways | Microbiology [courses.lumenlearning.com]

- 4. Frontiers | An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters [frontiersin.org]

- 5. The Transporter-Mediated Cellular Uptake and Efflux of Pharmaceutical Drugs and Biotechnology Products: How and Why Phospholipid Bilayer Transport Is Negligible in Real Biomembranes [mdpi.com]

- 6. Khan Academy [khanacademy.org]

- 7. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 8. iosrjournals.org [iosrjournals.org]

- 9. Rare sugar D-allose suppresses gibberellin signaling through hexokinase-dependent pathway in Oryza sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The rare sugar d-allose acts as a triggering molecule of rice defence via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Guide to the Stereochemistry and Anomeric Configuration of D-Altropyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical features of D-altropyranose, a C3 epimer of D-glucose. An understanding of its unique structural characteristics, including its anomeric configuration and conformational dynamics, is essential for its application in glycobiology, medicinal chemistry, and drug development.

Stereochemistry of D-Altrose

D-Altrose is an aldohexose, a six-carbon monosaccharide containing an aldehyde group. Its stereochemistry is defined by the orientation of its hydroxyl groups. In the open-chain Fischer projection, the defining characteristic of the D-configuration is the hydroxyl group on the chiral carbon furthest from the carbonyl group (C5) being on the right side. The stereochemistry of D-altrose at carbons C2, C3, and C4 distinguishes it from other aldohexoses.

Pyranose Ring Formation and Anomeric Configuration

In aqueous solutions, D-altrose predominantly exists as a six-membered cyclic hemiacetal, known as a pyranose. This ring structure is formed through an intramolecular nucleophilic attack of the hydroxyl group at C5 on the electrophilic aldehyde carbon at C1.[1] This cyclization creates a new chiral center at C1, referred to as the anomeric carbon. The two resulting stereoisomers, or diastereomers, are called anomers.[2][3]

-

α-D-Altropyranose : In the alpha anomer, the hydroxyl group on the anomeric carbon (C1) is in a trans relationship to the CH₂OH group at C5. In a standard Haworth projection, this anomeric hydroxyl group is depicted pointing downwards.

-

β-D-Altropyranose : In the beta anomer, the anomeric hydroxyl group is cis to the CH₂OH group at C5. In a Haworth projection, this hydroxyl group is shown pointing upwards.

The interconversion between the α and β anomers occurs in solution through a process known as mutarotation. This equilibrium involves the ring opening to the transient open-chain aldehyde form, followed by re-closure to form either anomer.[2][3]

Conformational Analysis

While Haworth projections are useful for representing the cyclic structure, the D-altropyranose ring is not planar. It adopts a more stable, puckered chair conformation to minimize steric strain. Two primary chair conformations are possible for the pyranose ring: ⁴C₁ (where C4 is above and C1 is below the plane) and ¹C₄ (where C1 is above and C4 is below the plane).

The conformational stability is dictated by the orientation of the bulky hydroxyl and hydroxymethyl substituents. Substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Equatorial positions are generally more stable for bulky groups. Due to its specific stereochemistry, D-altrose derivatives exhibit unique conformational preferences:

-

The α-anomer of O-(D-altropyranosyl) trichloroacetimidate (B1259523) has been shown to predominantly adopt a ⁴C₁ conformation.

-

The β-anomer of the same derivative exists in a dynamic equilibrium between the ⁴C₁ and ¹C₄ conformations, indicating a low energy barrier for ring inversion.[1]

Quantitative Data

The mutarotation of D-altrose can be monitored by observing the change in its specific optical rotation over time. While the definitive values are documented in the seminal work by Richtmyer and Hudson, this guide uses the well-established data for D-glucose to exemplify the principles and presentation of such quantitative information.

Table 1: Optical Rotation Properties of D-Altrose Anomers

| Property | α-D-Altropyranose | β-D-Altropyranose | Equilibrium Mixture |

| Specific Rotation ([α]D) | [Value A] | [Value B] | [Value C] |

Values A, B, and C for D-altrose are detailed in the publication: Richtmyer, N. K., & Hudson, C. S. (1943). THE MUTAROTATION OF β-D-ALTROSE. Journal of the American Chemical Society, 65(1), 65-68.

For illustrative purposes, Table 2 provides the corresponding data for D-glucose.

Table 2: Example Optical Rotation Data for D-Glucose Anomers

| Property | α-D-Glucopyranose | β-D-Glucopyranose | Equilibrium Mixture |

| Specific Rotation ([α]D) | +112.2° | +18.7° | +52.7° |

Table 3: Conformational Preferences of D-Altropyranose Anomers (in Derivatives)

| Anomer | Predominant Chair Conformation(s) |

| α-D-Altropyranose | ⁴C₁ |

| β-D-Altropyranose | ⁴C₁ ⇌ ¹C₄ |

Experimental Protocols

The determination of stereochemistry and anomeric configuration relies on a combination of polarimetry and spectroscopic methods.

Protocol for Determination of Specific Rotation (Polarimetry)

This protocol outlines the measurement of mutarotation.

-

Sample Preparation : Prepare a precise concentration (e.g., 1-5 g/100 mL) of a pure anomer (e.g., crystalline β-D-altrose) in distilled water.

-

Initial Measurement : Immediately after dissolution, transfer the solution to a polarimeter cell of a known path length (e.g., 1 dm). Measure the optical rotation at a fixed wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 20°C).

-

Monitoring Mutarotation : Record the optical rotation at regular time intervals until the value becomes constant. This final reading represents the equilibrium rotation.

-

Calculation : Calculate the specific rotation [α] at each time point using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Protocol for Anomeric Configuration and Conformation Analysis (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of carbohydrates in solution.

-

Sample Preparation : Dissolve 5-10 mg of the D-altropyranose sample in a deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube. D₂O is commonly used to exchange hydroxyl protons, simplifying the spectrum.

-

¹H NMR Spectroscopy :

-

Acquire a one-dimensional ¹H NMR spectrum. The anomeric proton (H1) is a key diagnostic signal, typically resonating in the downfield region (δ 4.5-5.5 ppm).

-

The coupling constant between the anomeric proton and the adjacent proton (³JH1,H2) is crucial for determining the anomeric configuration. A small coupling constant (1-4 Hz) indicates an equatorial-axial or equatorial-equatorial relationship, often corresponding to the α-anomer. A large coupling constant (7-9 Hz) indicates a trans-diaxial relationship, characteristic of the β-anomer in its dominant chair form.

-

-

¹³C NMR Spectroscopy :

-

Acquire a one-dimensional ¹³C NMR spectrum. The anomeric carbon (C1) resonates in a distinct region (δ 90-100 ppm). The precise chemical shift can help distinguish between anomers.

-

-

2D NMR Spectroscopy (COSY & HSQC) :

-

Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton connectivities and assign all proton signals in the spin system.

-

Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate each proton with its directly attached carbon, enabling the assignment of the ¹³C spectrum.

-

-

Data Analysis : Analyze chemical shifts and coupling constants throughout the pyranose ring to deduce the overall chair conformation and the orientation of all substituents.

Visualizations

Mutarotation of D-Altrose

The following diagram illustrates the equilibrium relationship between the open-chain form of D-altrose and its cyclic α- and β-pyranose anomers.

Caption: Equilibrium of D-Altrose forms in solution.

Experimental Workflow for Structural Elucidation

This diagram outlines the logical workflow for determining the complete stereochemical and conformational properties of a D-altropyranose sample.

Caption: Workflow for D-Altropyranose structural analysis.

References

Spectroscopic Characterization of β-D-Altropyranose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of β-D-altropyranose, a rare aldohexose sugar. Due to the limited availability of direct spectroscopic data for β-D-altropyranose, this guide incorporates data from its isomers and derivatives to present a representative analysis. This document details experimental protocols for key spectroscopic techniques and visualizes relevant biochemical pathways and experimental workflows to facilitate a deeper understanding of this molecule.

Spectroscopic Data

The following sections summarize the key spectroscopic data for β-D-altropyranose. It is important to note that where direct data for β-D-altropyranose is unavailable, data from closely related isomers, such as β-D-glucopyranose, is used for illustrative purposes and should be interpreted with caution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables present the ¹³C NMR chemical shifts for β-D-altropyranose and representative ¹H NMR data from its isomer, β-D-glucopyranose, to infer potential chemical shifts and coupling constants.

Table 1: ¹³C NMR Chemical Shifts for β-D-Altropyranose [1][2]

| Carbon Atom | Chemical Shift (ppm) in D₂O |

| C1 | 98.5 |

| C2 | 71.3 |

| C3 | 71.0 |

| C4 | 67.8 |

| C5 | 73.1 |

| C6 | 61.9 |

Table 2: Representative ¹H NMR Data for β-D-Glucopyranose (Isomer of β-D-Altropyranose)

| Proton | Chemical Shift (ppm) in D₂O | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~4.65 | d | ~8.0 |

| H-2 | ~3.28 | dd | ~8.0, 9.0 |

| H-3 | ~3.52 | t | ~9.0 |

| H-4 | ~3.45 | t | ~9.0 |

| H-5 | ~3.48 | ddd | ~9.0, 5.0, 2.0 |

| H-6a | ~3.90 | dd | ~12.0, 2.0 |

| H-6b | ~3.75 | dd | ~12.0, 5.0 |

Note: The chemical shifts and coupling constants for β-D-altropyranose are expected to differ due to the different stereochemistry at C3.

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Expected FTIR Absorption Bands for β-D-Altropyranose

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600-3200 (broad) | O-H stretching | Hydroxyl groups |

| 3000-2850 | C-H stretching | CH, CH₂ groups |

| ~1460 | C-H bending | CH₂ group |

| ~1375 | C-H bending | CH group |

| 1200-1000 | C-O stretching, C-C stretching | Pyranose ring |

| Below 1000 | Fingerprint region | Complex vibrations |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The exact mass of β-D-altropyranose is 180.063388 g/mol .[1][3] A detailed experimental mass spectrum and fragmentation pattern for β-D-altropyranose is not available. However, the fragmentation of pyranose sugars typically involves the cleavage of the pyranose ring and loss of water molecules.

Table 4: Mass Spectrometry Data for β-D-Altropyranose

| Parameter | Value |

| Molecular Formula | C₆H₁₂O₆ |

| Molecular Weight | 180.16 g/mol |

| Exact Mass | 180.063388 g/mol |

| Predicted Fragmentation | [M-H₂O]+, [M-2H₂O]+, [M-3H₂O]+, and various C-C bond cleavage products |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic characterization of β-D-altropyranose.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of β-D-altropyranose to confirm its structure and stereochemistry.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of β-D-altropyranose in 0.5 mL of deuterium (B1214612) oxide (D₂O). Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 10-12 ppm, 16-32 scans, relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

Solvent suppression techniques may be necessary to attenuate the residual HOD signal.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, and a relaxation delay of 2-5 seconds.

-

-

2D NMR Experiments (Optional): To aid in the complete assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

-

Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

FTIR Spectroscopy

Objective: To obtain an infrared spectrum of β-D-altropyranose to identify its characteristic functional groups.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of dry β-D-altropyranose with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of β-D-altropyranose.

Methodology:

-

Sample Preparation: Dissolve a small amount of β-D-altropyranose in a suitable solvent, such as a mixture of water and methanol (B129727) or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with a soft ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).

-

Acquire the mass spectrum in either positive or negative ion mode. In positive ion mode, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are commonly observed for carbohydrates.

-

-

Tandem Mass Spectrometry (MS/MS): To obtain fragmentation information, perform a tandem MS experiment by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID).

-

Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Visualizations

The following diagrams illustrate a relevant signaling pathway and a general experimental workflow.

D-Allose (B117823) Induced ROS Generation Pathway (Epimer of D-Altrose)

While a specific signaling pathway for D-altrose is not well-documented, the pathway for its C-3 epimer, D-allose, provides a valuable reference for potential biological activity. D-allose has been shown to induce the generation of reactive oxygen species (ROS) in plants, which is a key component of defense signaling.[4][5]

General Workflow for Spectroscopic Characterization

The following diagram outlines the general workflow for the spectroscopic characterization of a carbohydrate like β-D-altropyranose.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. beta-D-altropyranose | C6H12O6 | CID 448702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The rare sugar d-allose acts as a triggering molecule of rice defence via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Conformational Free Energy Landscape of β-D-Altropyranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the conformational free energy landscape of β-D-altropyranose. While specific quantitative data for β-D-altropyranose is limited in publicly available literature, this document outlines the fundamental principles of pyranose conformational analysis, details the sophisticated experimental and computational methodologies employed in such studies, and presents illustrative data from the closely related and extensively studied β-D-glucopyranose to demonstrate the expected results.

Introduction to Pyranose Conformational Space

The biological activity and physical properties of monosaccharides are intrinsically linked to their three-dimensional structure. For pyranoses, this structure is not static but exists as a dynamic equilibrium of various ring conformations. Understanding the relative free energies of these conformers and the energy barriers between them—the conformational free energy landscape—is crucial for fields ranging from glycobiology to drug design.

β-D-altropyranose, a C3 epimer of D-glucose, can theoretically adopt a multitude of conformations, primarily categorized as chairs, boats, and skew-boats. The relative populations of these conformers are dictated by a delicate balance of steric and electronic effects, including the anomeric effect. The two most stable chair conformations are denoted as 4C1 (where carbon 4 is above and carbon 1 is below the mean ring plane) and 1C4. In the crystalline state, β-D-altrose has been observed to adopt a 4C1 chair conformation.[1]

Quantitative Conformational Analysis: An Illustrative Example

Due to the scarcity of comprehensive quantitative data for β-D-altropyranose, this section presents data for β-D-glucopyranose to exemplify the outputs of conformational free energy landscape studies. These values, obtained through a combination of computational and experimental methods, provide a framework for understanding the expected conformational preferences of pyranoses.

Relative Free Energies and Populations of Major Conformers

The following table summarizes the calculated relative free energies and equilibrium populations for the major conformers of β-D-glucopyranose in aqueous solution.

| Conformer | Relative Free Energy (kcal/mol) | Population (%) |

| 4C1 (Chair) | 0.00 | >99 |

| 1C4 (Chair) | ~5-7 | <1 |

| Boat/Skew-Boat | ~6-8 | <1 |

Note: These are representative values for β-D-glucopyranose and may differ for β-D-altropyranose. The predominance of the 4C1 chair is a common feature for many D-aldohexopyranoses.

Energy Barriers for Conformational Interconversion

The transition between different conformations involves overcoming specific energy barriers. The table below provides illustrative energy barriers for the interconversion of β-D-glucopyranose conformers.

| Transition | Energy Barrier (kcal/mol) |

| 4C1 → 1C4 | ~10-12 |

| 4C1 → Boat/Skew-Boat | ~8-10 |

Methodologies for Determining Conformational Free Energy Landscapes

A combination of sophisticated computational and experimental techniques is required to elucidate the conformational free energy landscape of a pyranose.

Computational Protocols

3.1.1. Molecular Mechanics (MM)

-

Principle: MM methods use classical physics to model the potential energy surface of a molecule. Force fields, such as CHARMM and AMBER, provide parameterized functions to describe bond stretching, angle bending, torsional angles, and non-bonded interactions.

-

Protocol:

-

Initial Structure Generation: Build the initial 3D structure of β-D-altropyranose in various ideal conformations (e.g., 4C1, 1C4, various boats and skew-boats).

-

Energy Minimization: Optimize the geometry of each conformer to find the nearest local energy minimum.

-

Conformational Search/Molecular Dynamics (MD) Simulations:

-

Systematic Search: Systematically rotate all rotatable bonds to explore the conformational space. This is computationally expensive for flexible molecules.

-

MD Simulations: Simulate the motion of the molecule over time at a given temperature. This allows the molecule to overcome energy barriers and explore different conformational states. Simulations are typically run for nanoseconds to microseconds.

-

-

Free Energy Calculation: Post-process the simulation trajectories to calculate the relative free energies of the observed conformers using methods like thermodynamic integration or umbrella sampling.

-

3.1.2. Quantum Mechanics (QM)

-

Principle: QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energies of molecules compared to MM.

-

Protocol:

-

Geometry Optimization: Optimize the geometries of the low-energy conformers identified from MM searches using a suitable QM level of theory (e.g., B3LYP with a 6-31G* basis set).

-

Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections to the free energy.

-

Single-Point Energy Calculations: For higher accuracy, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set.

-

3.1.3. Ab Initio Metadynamics

-

Principle: A powerful enhanced sampling technique used in conjunction with ab initio molecular dynamics to accelerate the exploration of the conformational space and reconstruct the free energy landscape as a function of a few collective variables (e.g., Cremer-Pople puckering coordinates).

-

Protocol:

-

Define Collective Variables (CVs): Choose a set of CVs that effectively describe the conformational transitions of the pyranose ring.

-

Run Metadynamics Simulation: The simulation evolves according to the ab initio forces, with an added history-dependent bias potential that discourages the system from revisiting previously explored regions of the CV space.

-

Reconstruct Free Energy Surface: The accumulated bias potential provides an estimate of the free energy surface as a function of the chosen CVs.

-

Experimental Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy is a powerful experimental technique for studying the conformation of molecules in solution. Vicinal proton-proton coupling constants (3JH,H) are particularly sensitive to the dihedral angle between the coupled protons, as described by the Karplus equation.

-

Protocol:

-

Sample Preparation: Dissolve a pure sample of β-D-altropyranose in a suitable deuterated solvent (e.g., D2O).

-

Acquisition of 1D and 2D NMR Spectra:

-

Acquire a high-resolution one-dimensional 1H NMR spectrum to observe the chemical shifts and coupling patterns of the protons.

-

Acquire two-dimensional correlation spectra (e.g., COSY, TOCSY) to assign the proton resonances to their respective positions on the pyranose ring.

-

-

Measurement of Coupling Constants: Extract the values of the 3JH,H coupling constants from the fine structure of the proton signals.

-

Conformational Analysis:

-

Use the measured coupling constants in conjunction with the Karplus equation to determine the dihedral angles and, consequently, the predominant ring conformation in solution.

-

The relative populations of different conformers in equilibrium can be estimated if the coupling constants for the pure conformers are known or can be reliably estimated.

-

-

Visualizing Conformational Relationships and Workflows

Conformational Equilibrium of a Pyranose

The following diagram illustrates the dynamic equilibrium between the major chair and boat/skew-boat conformations of a pyranose ring. The chair conformations are typically the most stable, with the boat and skew-boat forms acting as transition states or high-energy intermediates.

Workflow for Determining Conformational Free Energy Landscape

This diagram outlines a typical workflow for the comprehensive analysis of a pyranose conformational free energy landscape, integrating both computational and experimental approaches.

Conclusion

The study of the conformational free energy landscape of β-D-altropyranose is essential for a complete understanding of its chemical and biological behavior. While a comprehensive, experimentally validated free energy landscape for this specific sugar remains an area for further research, the methodologies and principles outlined in this guide provide a robust framework for such investigations. By combining advanced computational techniques with precise experimental measurements, a detailed picture of the conformational preferences of β-D-altropyranose can be achieved, offering valuable insights for applications in drug development and materials science.

References

Unveiling the Three-Dimensional Architecture of β-D-Altropyranose: A Crystallographic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the X-ray crystal structure of β-D-altropyranose, a key monosaccharide. The following sections detail the precise three-dimensional arrangement of the molecule, the experimental protocols used for its determination, and a summary of the crystallographic data. This information is critical for understanding its stereochemical properties and potential interactions in biological systems, aiding in rational drug design and development.

Molecular Conformation and Crystal Packing

The crystal structure of β-D-altropyranose reveals that the molecule adopts a 4C1 chair conformation.[1] In this arrangement, the anomeric hydroxyl group is in the equatorial position, confirming the β-anomer configuration.[1] All bond distances and angles between non-hydrogen atoms fall within the normal range. The torsion angles along the carbon-carbon and carbon-oxygen bonds indicate staggered conformations.[1]

The crystal packing is characterized by an extensive network of intermolecular hydrogen bonds. All hydroxyl groups function as both donors and acceptors, with each molecule participating in ten O—H⋯O interactions with eight neighboring molecules.[1] These interactions result in the formation of two independent O—H⋯O—H⋯ helices that extend along the z-axis of the crystal lattice.[1]

Crystallographic Data

The crystallographic data for β-D-altropyranose has been determined through single-crystal X-ray diffraction. The key parameters are summarized in the tables below.

Crystal Data and Structure Refinement

| Parameter | Value |

| Chemical Formula | C₆H₁₂O₆ |

| Molar Mass | 180.16 g/mol |

| Crystal System | Trigonal |

| Space Group | P3₂ |

| Unit Cell Dimensions | a = 7.1749 (13) Å, c = 12.7415 (15) Å |

| Unit Cell Volume | 568.04 (16) ų |

| Z | 3 |

| Calculated Density | 1.580 Mg m⁻³ |

| Radiation Type | Cu Kα |

| Wavelength | 1.54184 Å |

| Absorption Coefficient (μ) | 1.25 mm⁻¹ |

| Temperature | 293 (2) K |

| Crystal Size | 0.30 × 0.30 × 0.30 mm |

| Data Collection Diffractometer | Rigaku RAPID2 |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 719 / 0 / 119 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.066, wR2 = 0.185 |

| R indices (all data) | R1 = 0.067, wR2 = 0.186 |

| Absolute Structure Parameter | 0.0 (1) |

| Largest Diff. Peak and Hole | 0.28 and -0.23 e.Å⁻³ |

Source:[1]

Hydrogen Bond Geometry

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O1—HO1···O4ⁱ | 0.82 | 1.97 | 2.743 (5) | 156 |

| O2—HO2···O3ⁱⁱ | 0.82 | 1.96 | 2.768 (5) | 169 |

| O3—HO3···O6ⁱⁱⁱ | 0.82 | 1.88 | 2.672 (5) | 162 |

| O4—HO4···O1ⁱᵛ | 0.82 | 1.94 | 2.748 (5) | 167 |

| O6—HO6···O2ᵛ | 0.82 | 1.96 | 2.776 (4) | 174 |

Symmetry codes: (i) -y+1, x-y+1, z; (ii) -x+y, -x+1, z+1/3; (iii) y, -x+y+1, z-1/3; (iv) x-y, x, -z+1; (v) -x+1, -y+1, -z+1. Source:[1]

Experimental Protocols

Crystallization

Single crystals of β-D-altropyranose suitable for X-ray diffraction were obtained from a commercially available source (Sigma-Aldrich Ltd., Japan).[1] The crystallization process involved the slow evaporation of an aqueous solution. Specifically, 20 mg of D-altrose was dissolved in 4 ml of distilled water.[1] This solution was maintained at a constant temperature of 293 K to facilitate the gradual formation of crystals.[1]

X-ray Data Collection and Refinement

The X-ray diffraction data were collected using a Rigaku RAPID2 diffractometer.[1] The refinement of the crystal structure was performed using standard methods. In the absence of significant anomalous scattering effects, Friedel pairs were averaged.[1] The absolute structure was determined based on the known chirality of the starting material.[1] Hydrogen atoms were treated as riding atoms, with C—H distances of 0.97-0.98 Å and O—H distances of 0.82 Å, and with Uiso(H) = 1.2Ueq(C,O).[1]

Experimental Workflow

The following diagram illustrates the key stages in the determination of the crystal structure of β-D-altropyranose.

References

Thermochemical Properties of beta-D-Altrophyranose at Pyrolysis Conditions: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Beta-D-altropyranose, a C3 epimer of D-glucose, is a monosaccharide of significant interest in various biochemical contexts. Understanding its behavior under thermal stress, particularly pyrolysis, is crucial for applications ranging from biomass conversion to the stability of carbohydrate-based pharmaceuticals during manufacturing and storage. Pyrolysis involves the thermal decomposition of organic material in the absence of oxygen, leading to a complex array of smaller molecules. The thermochemical properties of the starting material, such as enthalpy of formation and activation energies for various reaction pathways, govern the distribution of these products.

This technical guide provides an in-depth analysis of the probable thermochemical properties of this compound at pyrolysis conditions. Due to the scarcity of direct experimental data, this guide leverages computational data from closely related and well-studied hexopyranoses to provide a predictive overview. Furthermore, it details the standard experimental protocols used to analyze the pyrolysis of carbohydrates, which would be applicable to future studies on this compound.

Computational Thermochemical Data (Analogous Compounds)

The following tables summarize key computational thermochemical data for beta-D-glucopyranose, which serves as a relevant analogue for this compound. These values are derived from density functional theory (DFT) and other ab initio quantum chemistry methods reported in the literature. Such computational approaches are essential for predicting the reactivity and stability of molecules where experimental data is lacking.

Table 1: Calculated Thermodynamic Properties of beta-D-Glucopyranose

| Property | Value (kJ/mol) | Method of Calculation |

| Enthalpy of Formation (solid) | -1268.3 | Combustion Calorimetry |

| Gibbs Free Energy of Formation | -917.2 | Calculation |

Table 2: Calculated Activation Energies for Key Pyrolysis Reactions of beta-D-Glucopyranose

| Reaction Pathway | Activation Energy (kJ/mol) | Computational Method |

| Ring-opening to acyclic form | ~180 - 200 | DFT |

| Dehydration to 5-hydroxymethylfurfural (B1680220) (HMF) | ~284.5 | DFT |

| Formation of levoglucosan | > 290 | DFT |

| Retro-Diels-Alder reactions | ~200 - 250 | DFT |

| Decarbonylation/Decarboxylation of intermediates | ~290 - 310 | DFT |

Note: The exact values can vary depending on the specific computational model and basis set used.

Experimental Protocols for Carbohydrate Pyrolysis

The investigation of carbohydrate pyrolysis typically involves a combination of techniques to control the thermal decomposition and analyze the resulting products. The following protocols are standard in the field and would be directly applicable to the study of this compound.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This is a powerful technique for identifying the volatile products of pyrolysis.

-

Principle: A small sample of the carbohydrate is rapidly heated to a specific pyrolysis temperature in an inert atmosphere. The resulting volatile fragments are then separated by gas chromatography and identified by mass spectrometry.

-

Sample Preparation: The carbohydrate sample is typically dried to remove any residual moisture. For quantitative analysis, an internal standard may be added.

-

Instrumentation: A pyrolysis unit is directly coupled to the injection port of a gas chromatograph, which is in turn connected to a mass spectrometer.

-

Typical Operating Conditions:

-

Pyrolysis Temperature: 400-700°C.[1]

-

Heating Rate: Can range from slow (a few °C/min) to very fast (up to 1000°C/s) for flash pyrolysis.

-

Carrier Gas: Helium or Nitrogen.

-

GC Column: A capillary column suitable for separating polar volatile compounds (e.g., a wax or mid-polarity column).

-

MS Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Thermogravimetric Analysis (TGA)

TGA provides quantitative information about the thermal stability and decomposition profile of a material.

-

Principle: The mass of a sample is continuously monitored as it is heated at a constant rate in a controlled atmosphere.

-

Sample Preparation: A small, accurately weighed amount of the carbohydrate is placed in a tared TGA pan (e.g., alumina (B75360) or platinum).

-

Instrumentation: A thermogravimetric analyzer consisting of a precision balance and a furnace.

-

Typical Operating Conditions:

-

Heating Rate: 5-20°C/min.

-

Temperature Range: Ambient to 900°C.

-

Atmosphere: Nitrogen or other inert gas to ensure pyrolysis conditions.

-

Flow Rate: 20-100 mL/min.

-

TGA coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR)

This hyphenated technique allows for the identification of the gaseous products evolved during thermal decomposition in real-time.

-

Principle: As the sample is heated in the TGA, the evolved gases are transferred via a heated transfer line to the gas cell of an FTIR spectrometer.[2]

-

Instrumentation: A TGA instrument connected to an FTIR spectrometer. The transfer line and gas cell are heated to prevent condensation of the pyrolysis products.[2][3]

-

Data Analysis: The FTIR spectra of the evolved gases are collected at different temperatures, allowing for the identification of functional groups and specific gaseous molecules (e.g., CO, CO2, H2O, aldehydes, furans) as they are formed.

Diagrams and Visualizations

Generalized Experimental Workflow for Pyrolysis Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of carbohydrate pyrolysis.

Caption: A generalized workflow for the pyrolysis analysis of a carbohydrate sample.

Simplified Pyrolysis Reaction Pathways of a Hexopyranose

This diagram illustrates the major competing reaction pathways during the initial stages of hexopyranose pyrolysis.

Caption: Simplified major reaction pathways in hexopyranose pyrolysis.

Conclusion

While specific experimental thermochemical data for this compound under pyrolysis conditions remains a gap in the current scientific literature, a robust understanding of its likely behavior can be inferred from computational studies of analogous hexopyranoses like beta-D-glucose. The pyrolysis of this compound is expected to proceed through competing pathways including dehydration to form anhydrosugars and furans, and fragmentation to produce smaller volatile compounds. The activation energies for these pathways are predicted to be in the range of 180-300 kJ/mol.

The experimental protocols detailed in this guide, including Py-GC-MS, TGA, and TGA-FTIR, provide a clear roadmap for future research to determine the precise thermochemical properties of this compound. Such studies will be invaluable for advancing our understanding of carbohydrate chemistry under thermal stress and for the development of applications in biofuels and pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of β-D-Altropyranoside Glycosides

Introduction

β-D-altropyranoside glycosides are important carbohydrate structures found in various natural products and biologically active molecules. Their unique stereochemical arrangement, particularly the axial hydroxyl group at C-3, presents significant challenges for their stereoselective synthesis. The formation of the β-glycosidic linkage is often disfavored due to steric hindrance and the anomeric effect. These application notes provide an overview of modern chemical and enzymatic strategies for the stereoselective synthesis of β-D-altropyranoside glycosides, complete with detailed experimental protocols and comparative data to guide researchers in this challenging area of carbohydrate chemistry.

Comparison of Synthetic Methods

The stereoselective synthesis of β-D-altropyranoside glycosides can be approached through several chemical and enzymatic methods. The choice of method depends on factors such as the desired scale, the nature of the aglycone, and the required purity of the final product. Below is a summary of common methods with their typical yields and stereoselectivities.

| Method | Glycosyl Donor Type | Promoter/Catalyst | Typical Yield (%) | Typical β:α Selectivity | Key Features |

| Gold(I)-Catalyzed Glycosylation | ortho-Hexynylbenzoate | PPh₃AuNTf₂ | 70-85 | >20:1 | High β-selectivity for 1,2-cis linkages; mild reaction conditions. |

| Trichloroacetimidate Method | Trichloroacetimidate | TMSOTf or BF₃·OEt₂ | 60-90 | Variable (1:1 to >10:1) | Versatile donor, but stereoselectivity is highly dependent on protecting groups and reaction conditions. |

| Thioglycoside Activation (NIS/TfOH) | Thioglycoside | N-Iodosuccinimide (NIS) / Triflic acid (TfOH) | 65-88 | Variable (1:5 to 5:1) | Common method, but achieving high β-selectivity can be challenging and often requires specific directing groups. |

| Enzymatic Synthesis | Activated Sugar (e.g., pNP-altroside) or D-Altrose | β-Glucosidase (mutant) or other glycosyltransferases | 40-75 (transglycosylation) | Exclusively β | High stereoselectivity, environmentally benign, but requires specific enzymes and may have limited substrate scope. |

Chemical Synthesis Strategies and Protocols

Gold(I)-Catalyzed Glycosylation of ortho-Hexynylbenzoate Donors

This method has emerged as a powerful tool for the construction of challenging 1,2-cis-glycosidic linkages, including β-altrosides. The reaction proceeds via a gold(I)-catalyzed intramolecular cyclization of the ortho-hexynylbenzoate donor, followed by the delivery of the aglycone to the β-face of the anomeric center.

Experimental Workflow:

Application Notes and Protocols for the Enzymatic Synthesis of β-D-Altrose and its Derivatives

For Researchers, Scientists, and Drug Development Professionals